![molecular formula C30H44N2O4Si B8557853 methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8557853.png)
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate
概要
説明
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a piperidyl group, a tert-butyl(dimethyl)silyl group, and a benzoyl group, making it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidyl Intermediate: The piperidyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated benzene compound.
Introduction of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is added using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Coupling with the Benzoyl Group: The benzoyl group is introduced through a coupling reaction, often using a reagent like benzoyl chloride in the presence of a base.
Final Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate: Similar in structure but with different functional groups.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Shares the tert-butyl(dimethyl)silyl group but has a different core structure.
Uniqueness
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C30H44N2O4Si |
|---|---|
分子量 |
524.8 g/mol |
IUPAC名 |
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C30H44N2O4Si/c1-20-12-13-25(32-14-10-11-23(18-32)19-36-37(8,9)30(4,5)6)17-26(20)28(33)31-27-21(2)15-24(16-22(27)3)29(34)35-7/h12-13,15-17,23H,10-11,14,18-19H2,1-9H3,(H,31,33) |
InChIキー |
HTYRGKAHTWHATB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCCC(C2)CO[Si](C)(C)C(C)(C)C)C(=O)NC3=C(C=C(C=C3C)C(=O)OC)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8557772.png)
![N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide](/img/structure/B8557776.png)
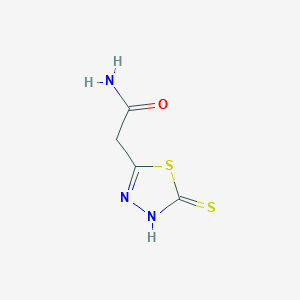
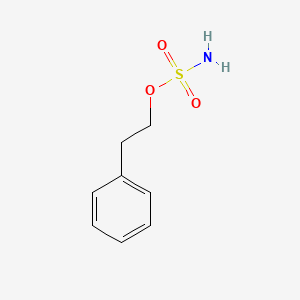
![6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8557796.png)
![5-Bromo-6-methyl-2,3-dihydrobenzo[b]furan](/img/structure/B8557801.png)
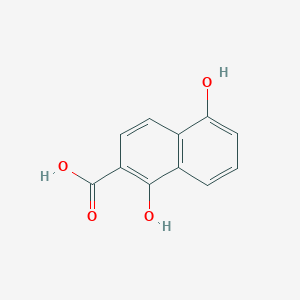
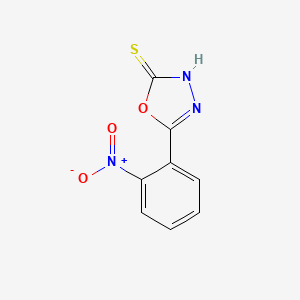
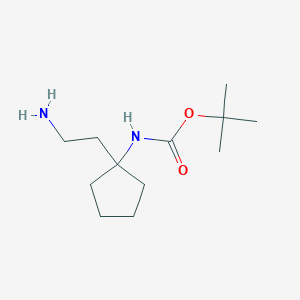

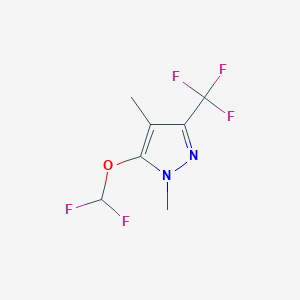
![4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol](/img/structure/B8557845.png)
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B8557847.png)
![Tert-butyl [2-({4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl}sulfanyl)ethyl]carbamate](/img/structure/B8557858.png)
